17alpha-Ethylestradiol 3-methyl ether

説明

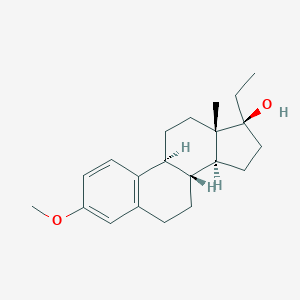

17alpha-Ethylestradiol 3-methyl ether (EE3ME) is a synthetic estrogenic compound that has been extensively studied for its potential use in scientific research. This compound is structurally similar to natural estrogen and has been found to exhibit strong estrogenic activity in various in vitro and in vivo assays.

科学的研究の応用

Detection in Biological Samples : 17alpha-Ethylestradiol 3-methyl ether, as part of the oestrogens family, has been a subject of study for its detection in biological samples. Biddle et al. (2007) developed an analytical approach capable of detecting oestradiol isomers at low levels in bovine serum and urine, which is significant for distinguishing between normal samples and those from animals treated with growth-promoting implants (Biddle et al., 2007).

Imaging Agents : The compound has been studied for its potential as an estrogen receptor imaging agent. Ali et al. (2000) synthesized and evaluated new 125I-radioiodinated estrogens as potential estrogen receptor imaging agents, showcasing the importance of 17alpha-Ethylestradiol derivatives in this field (Ali et al., 2000).

Environmental Impact and Remediation : The persistence and effects of 17alpha-Ethylestradiol in the environment, particularly in aquatic systems, have been a significant area of research. Zha et al. (2008) conducted a multigeneration experiment on Chinese rare minnows to investigate the effects of synthetic estrogen EE(2), closely related to 17alpha-Ethylestradiol, demonstrating its significant impact on aquatic life at very low concentrations (Zha et al., 2008).

Pharmacology and Biochemistry : The compound and its derivatives have also been studied for their pharmacological properties and interactions with biological receptors. Wölfling et al. (2003) examined the receptor-binding of normal and 13-epi-D-homoestrones and their 3-methyl ethers, finding that these compounds are recognized by the estrogen receptor, although with lower relative binding affinities than the reference compound, 3,17beta-estradiol (Wölfling et al., 2003).

特性

CAS番号 |

17550-03-7 |

|---|---|

製品名 |

17alpha-Ethylestradiol 3-methyl ether |

分子式 |

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC名 |

(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |

InChIキー |

NVYBDSYHTNOJSQ-MJCUULBUSA-N |

異性体SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

正規SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

その他のCAS番号 |

17550-03-7 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)